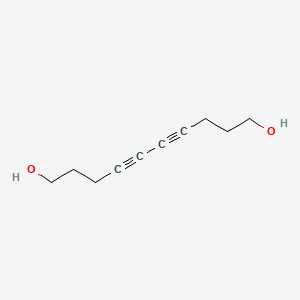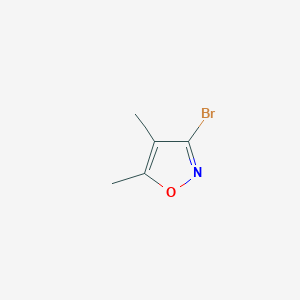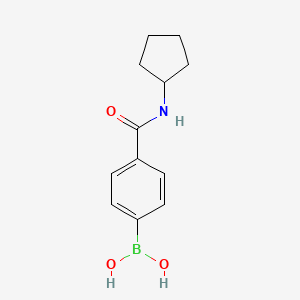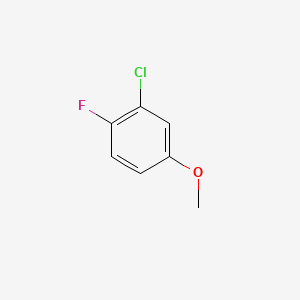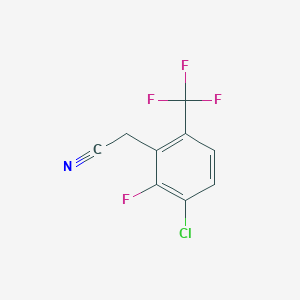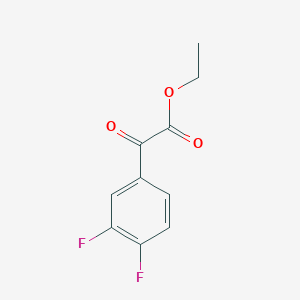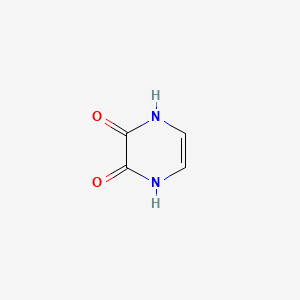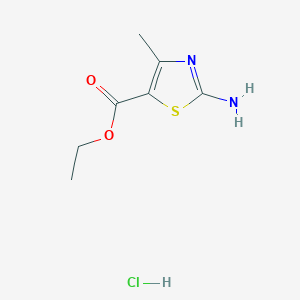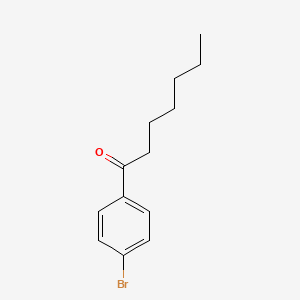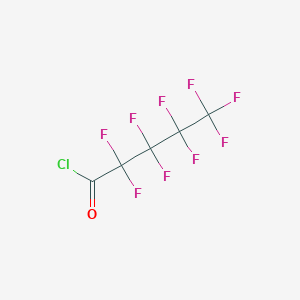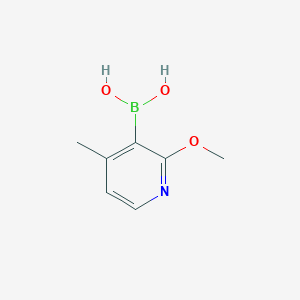
(2-Methoxy-4-methylpyridin-3-yl)boronic acid
Übersicht
Beschreibung
“(2-Methoxy-4-methylpyridin-3-yl)boronic acid” is a boronic acid compound with the empirical formula C7H10BNO3 . It is typically in solid form .
Synthesis Analysis
The synthesis of boronic acids, including “(2-Methoxy-4-methylpyridin-3-yl)boronic acid”, often involves the use of organometallic reagents and boranes . The Suzuki-Miyaura coupling is a common method used in the synthesis of boronic acids . This reaction involves a metal-catalyzed reaction between an organoborane and a halide or triflate under basic conditions .Molecular Structure Analysis
The molecular weight of “(2-Methoxy-4-methylpyridin-3-yl)boronic acid” is 152.94 . The SMILES string representation of this compound is COc1cc(ccn1)B(O)O .Chemical Reactions Analysis
Boronic acids, including “(2-Methoxy-4-methylpyridin-3-yl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .Physical And Chemical Properties Analysis
“(2-Methoxy-4-methylpyridin-3-yl)boronic acid” is a solid compound . It has a molecular weight of 152.94 .Wissenschaftliche Forschungsanwendungen
-
Methods of Application or Experimental Procedures : The reaction generally involves the use of a palladium catalyst, a base, and water or an alcohol as a solvent. The boronic acid and the halide are added to this mixture. The reaction is usually carried out under heating .
-
Results or Outcomes : The result is the formation of a new organic compound with a carbon-carbon bond that was not present in the starting materials. The yield of the reaction can vary depending on the specific reactants and conditions used .
Safety And Hazards
Zukünftige Richtungen
Boronic acids, including “(2-Methoxy-4-methylpyridin-3-yl)boronic acid”, are valuable building blocks in organic synthesis . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future directions of research on boronic acids may involve the development of new synthetic methods and applications in various fields .
Eigenschaften
IUPAC Name |
(2-methoxy-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-4-9-7(12-2)6(5)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLXSLVBLSRPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376746 | |
| Record name | 2-Methoxy-4-methylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-4-methylpyridin-3-yl)boronic acid | |
CAS RN |
1029654-21-4 | |
| Record name | 2-Methoxy-4-methylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



